molecular formula C22H21N3O2S B295215 3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone

3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone

Cat. No. B295215
M. Wt: 391.5 g/mol
InChI Key: UFLSJHIMQGXCSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone is a compound with potential pharmacological properties. It has been synthesized and studied for its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the growth of cancer cells and reduces inflammation. In vivo studies have shown that the compound has antitumor activity and can reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone in lab experiments is its potential as a therapeutic agent for cancer and inflammation. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in laboratory experiments.

Future Directions

There are several future directions for the study of 3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone. One direction is to further investigate its potential as a therapeutic agent for cancer and inflammation. Another direction is to study its potential as a treatment for Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in laboratory experiments.

Synthesis Methods

The synthesis of 3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone involves a multi-step process. The first step is the synthesis of 3-allyl-2-thioxo-4(3H)-quinazolinone from anthranilic acid. This is followed by the reaction of the thioxo compound with 2-bromoethyl isocyanate to form the intermediate compound. The final step involves the reaction of the intermediate with 2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethylthiol to form the desired compound.

Scientific Research Applications

3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have antitumor activity against several cancer cell lines, including lung cancer, breast cancer, and colon cancer. It has also been studied for its potential use as an anti-inflammatory agent and as a potential treatment for Alzheimer's disease.

properties

Molecular Formula

C22H21N3O2S

Molecular Weight

391.5 g/mol

IUPAC Name

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-3-prop-2-enylquinazolin-4-one

InChI

InChI=1S/C22H21N3O2S/c1-2-12-25-21(27)18-9-5-6-10-19(18)23-22(25)28-15-20(26)24-13-11-16-7-3-4-8-17(16)14-24/h2-10H,1,11-15H2

InChI Key

UFLSJHIMQGXCSZ-UHFFFAOYSA-N

SMILES

C=CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)N3CCC4=CC=CC=C4C3

Canonical SMILES

C=CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)N3CCC4=CC=CC=C4C3

Origin of Product

United States

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